![molecular formula C36H42N8O5 B609826 Palbociclib-SMCC](/img/structure/B609826.png)
Palbociclib-SMCC
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Overview
Description
Palbociclib-SMCC is a Palbociclib derivative with a SMCC linker. This compound is useful to make Palbociclib drug conjugate (Antibody-drug conjugate, ADC) for targeted drug delivery. Palbociclib is an cyclin-dependent kinase (CDK) inhibitor. Palbociclib was approved in 2015 as a treatment (in combination with letrozole) for patients with estrogen receptor-positive advanced breast cancer.
Scientific Research Applications
Clinical Applications
1. Breast Cancer Treatment
Palbociclib was initially approved for use in combination with aromatase inhibitors or fulvestrant for the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative (HR-positive, HER2-negative) advanced breast cancer. Clinical trials have demonstrated significant improvements in progression-free survival (PFS) and overall survival (OS) rates compared to standard treatments. For instance, a real-world study indicated a median PFS of 22.8 months in first-line therapy settings .
2. Other Malignancies
Research has expanded the applications of palbociclib beyond breast cancer. Studies have shown its potential effectiveness in various malignancies, including:
- Hepatocellular Carcinoma (HCC) : Palbociclib has demonstrated anti-tumor activity in HCC through mechanisms independent of CDK4/6, particularly involving the activation of AMP-activated protein kinase (AMPK) and inhibition of protein phosphatase 5 (PP5) .
- Ovarian Cancer : Preclinical studies suggest that palbociclib can inhibit cell growth in ovarian cancer models .
- Other Tumors : It has also been investigated for use in rhabdoid tumors, glioblastoma, nasopharyngeal carcinoma, and colorectal cancer .
Table 1: Summary of Key Clinical Studies Involving Palbociclib
Emerging Insights
Recent studies have emphasized the importance of real-world data (RWD) in understanding the effectiveness and safety profiles of palbociclib outside controlled clinical trial settings. For instance, a multicenter study highlighted variations in treatment patterns and outcomes based on patient demographics and previous treatment histories .
Additionally, ongoing research into the mechanisms behind drug resistance is critical for optimizing treatment strategies involving palbociclib. Investigations into N-glycosylation suggest that targeting glycosylation pathways may enhance the efficacy of palbociclib in resistant tumors .
Properties
Molecular Formula |
C36H42N8O5 |
---|---|
Molecular Weight |
666.783 |
IUPAC Name |
1-((4-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carbonyl)cyclohexyl)methyl)-1H-pyrrole-2,5-dione |
InChI |
InChI=1S/C36H42N8O5/c1-22-28-20-38-36(40-33(28)44(26-5-3-4-6-26)35(49)32(22)23(2)45)39-29-12-11-27(19-37-29)41-15-17-42(18-16-41)34(48)25-9-7-24(8-10-25)21-43-30(46)13-14-31(43)47/h11-14,19-20,24-26H,3-10,15-18,21H2,1-2H3,(H,37,38,39,40) |
InChI Key |
YPPDYAQBRIHIAI-UHFFFAOYSA-N |
SMILES |
O=C1C(C(C)=O)=C(C2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCN(C(C6CCC(CN7C(C=CC7=O)=O)CC6)=O)CC5)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PD0332991-SMCC; PD 0332991-SMCC; PD-0332991-SMCC; Palbociclib-SMCC; Palbociclib-SMCC linker; Palbociclib with a SMCC linker. Palbociclib conjugate. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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